Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate
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Overview
Description
Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure with a tert-butoxycarbonylamino group, an azetidinyl ring, and a fluoroacetate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate typically involves multiple steps. One common method starts with the preparation of the azetidinyl ring, which is then functionalized with a tert-butoxycarbonylamino group. The fluoroacetate moiety is introduced in the final steps. The reaction conditions often involve the use of thionyl chloride in ethanol to form the ethyl ester, followed by protection of the amino group with tert-butoxycarbonyl (BOC) group .
Industrial Production Methods
Industrial production of this compound may utilize flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. This method is more efficient, versatile, and sustainable compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The fluoro group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate involves its interaction with specific molecular targets. The fluoroacetate moiety can inhibit enzymes by mimicking natural substrates, leading to the formation of stable enzyme-inhibitor complexes. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(tert-butoxycarbonylamino)-3-(2-iodo-4,5-methylenedioxyphenyl)propanoate: This compound shares the tert-butoxycarbonylamino group and ethyl ester moiety but differs in the presence of an iodinated aromatic ring.
Methyl 2-amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate: This compound features a similar azetidinyl ring but includes a selenazole ring and a methyl ester group.
Uniqueness
Ethyl 2-[3-(tert-butoxycarbonylamino)azetidin-3-yl]-2-fluoro-acetate is unique due to its combination of a fluoroacetate moiety with an azetidinyl ring and tert-butoxycarbonylamino group. This structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications.
Properties
Molecular Formula |
C12H21FN2O4 |
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Molecular Weight |
276.30 g/mol |
IUPAC Name |
ethyl 2-fluoro-2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]azetidin-3-yl]acetate |
InChI |
InChI=1S/C12H21FN2O4/c1-5-18-9(16)8(13)12(6-14-7-12)15-10(17)19-11(2,3)4/h8,14H,5-7H2,1-4H3,(H,15,17) |
InChI Key |
WNOSXUTWLSCQHX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1(CNC1)NC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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